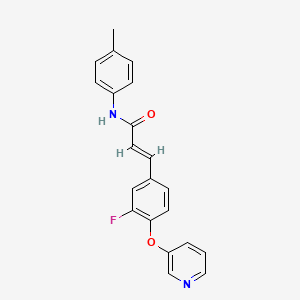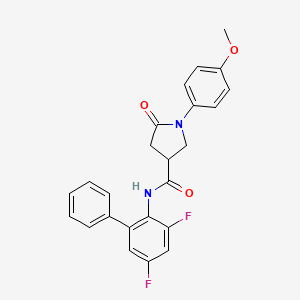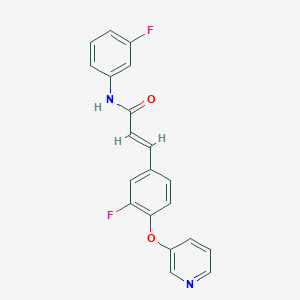![molecular formula C21H19N3O2S B7552086 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)
4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as TH287 and is a potent and selective inhibitor of the DNA damage response (DDR) kinase, checkpoint kinase 1 (CHK1).
Wirkmechanismus
TH287 selectively inhibits CHK1 by binding to the ATP-binding pocket of the kinase domain. CHK1 inhibition leads to the accumulation of DNA damage, which activates the DNA damage response pathway and ultimately leads to cell death in cancer cells. TH287 has been shown to be highly selective for CHK1 and does not inhibit other kinases in the 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol pathway.
Biochemical and Physiological Effects:
TH287 has been shown to induce DNA damage and cell death in cancer cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. TH287 has minimal toxicity in normal cells and tissues, making it a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
TH287 has several advantages for lab experiments, including its high potency and selectivity for CHK1, which allows for specific targeting of cancer cells. The compound has also been shown to be stable in vitro and in vivo, making it suitable for preclinical and clinical studies. However, TH287 has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
For TH287 research include investigating its use in combination with other therapies and exploring its potential use in other disease areas.
Synthesemethoden
The synthesis of TH287 involves a series of chemical reactions that start with the condensation of 2-[(methoxymethyl)thio]-5-phenyl-4H-thieno[2,3-d]pyrimidin-4-one with 4-(bromomethyl)phenol in the presence of potassium carbonate. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol. The synthesis of TH287 has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
TH287 has been extensively studied in preclinical cancer models as a potential therapeutic agent. The compound has been shown to selectively inhibit CHK1, a key regulator of the 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol pathway, which is essential for the survival of cancer cells. CHK1 inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells. TH287 has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
4-[[[2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-26-12-18-23-20(22-11-14-7-9-16(25)10-8-14)19-17(13-27-21(19)24-18)15-5-3-2-4-6-15/h2-10,13,25H,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNUEVRLTFKEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C2C(=CSC2=N1)C3=CC=CC=C3)NCC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)

![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)
![4-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7552059.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)
![2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7552078.png)


![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)